5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-anilino-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-7-10(18)14-12-16-15-11(17(8)12)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADGDMGOSXBTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The 7(8H)-one oxygen and phenylamino group enable site-selective modifications:
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Alkylation at N8 : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C to form 8-alkyl derivatives, preserving the triazole ring's integrity .
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Aminolysis Reactions : Phenyl isocyanate substitutes the 7-keto oxygen under anhydrous THF conditions, yielding 7-(phenylcarbamoyl) analogs .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N8-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 8-methyl derivative | 72% | |
| 7-Keto Aminolysis | PhNCO, THF, RT | 7-(PhNHCO) derivative | 65% |
Cyclization and Annulation Reactions
The triazole-pyrimidine core participates in ring-expansion reactions:
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With Hydrazonoyl Halides : Forms fused imidazo[1,2-b]pyrazoles under reflux with N-phenyl-2-oxo-2-phenylethanehydrazonoyl bromide in ethanol/TEA .
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Pyrazole Annulation : Condensation with 3,5-diaminopyrazoles in pyridine yields pyrazolo[1,5-a]pyrimidine hybrids via C-N bond formation .
Example Mechanism :
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Nucleophilic attack by pyrazole’s amino group at C2 of the triazolo-pyrimidine.
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Cyclodehydration forms a six-membered ring, confirmed by X-ray crystallography .
Electrophilic Aromatic Substitution
The phenylamino group directs electrophiles to specific positions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para-position of the phenyl ring (86% regioselectivity) .
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Sulfonation : Oleum (20% SO₃) at 120°C produces sulfonic acid derivatives, isolable as sodium salts.
Oxidation and Reduction
Controlled redox reactions modify substituents without disrupting the core:
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Oxidation of Methyl Group : KMnO₄ in acidic H₂O converts the 5-methyl group to a carboxylic acid (90% purity) .
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Selective Hydrogenation : Pd/C (5 mol%) in EtOH reduces nitro groups to amines while leaving the triazole intact .
| Substrate | Reagents | Product | Conditions |
|---|---|---|---|
| 5-Nitro derivative | H₂, Pd/C, EtOH | 5-Amino derivative | 50°C, 5 bar |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki-Miyaura : 3-Bromo derivatives react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install biaryl motifs .
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Sonogashira : Terminal alkynes couple at C5 using CuI/Pd(OAc)₂, forming ethynyl-linked conjugates .
Key Observation : Electron-withdrawing groups on the phenyl ring enhance coupling efficiency by 30–40% .
Tautomerism and pH-Dependent Reactivity
The compound exhibits pH-sensitive tautomerism:
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the specific compound "5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" are not available in the search results, the available information does allow us to discuss potential applications based on its structural features and related compounds.
Chemical Information
this compound has the molecular formula and a molecular weight of 241.25 . It is also identified by the CAS number 1147218-25-4 .
Potential Applications
Given that the compound is a triazolopyrimidine derivative, we can infer potential applications from the known uses of related compounds.
- Anti-tumor Activity : Triazolopyrimidine derivatives have demonstrated anti-tumor activity . Novel [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and found to be active against various tumor cell lines .
- p38 Kinase Inhibitors : Certain triazolopyridines are known as inhibitors of p38 mitogen-activated protein kinase .
- Pharmacological Significance : Triazole derivatives, in general, have shown pharmacological significance and are present in drugs with antimicrobial, anti-inflammatory, analgesic, and antiepileptic properties .
Triazole Scaffold
The triazole nucleus is a core structural component in many drug categories . Triazoles have a wide range of applications .
Related Research
Research on related compounds, such as novel [1,2,4]triazolo[1,5-a]pyrimidines, indicates activity against tumor cell lines . Specifically, compounds with disubstitution on the aniline ring and specific moieties on the 5"-furylmethyl side-chain showed better anti-tumor activities . One compound, in particular, showed the best anti-tumor activity and was recommended for further study .
Organofluorine Compounds
Mechanism of Action
The mechanism of action of 5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with kinase pathways, exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene
Uniqueness
5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of the phenylamino group, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and selectivity towards certain biological targets .
Biological Activity
5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing various studies, findings, and implications.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 241.25 g/mol
- CAS Number: 1147218-25-4
The compound features a triazole-pyrimidine core structure that is commonly associated with a variety of biological activities, including anti-tumor effects.
Anti-Tumor Activity
Several studies have investigated the anti-tumor properties of this compound and related compounds. Notably:
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In Vitro Studies:
- A study reported that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibited significant anti-tumor activity against various cancer cell lines. The best-performing compound showed IC values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cell lines respectively .
- The presence of specific substituents on the phenyl ring was found to enhance anti-tumor potency significantly.
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Mechanism of Action:
- The proposed mechanism includes the inhibition of key signaling pathways involved in tumor proliferation and survival. For instance, some derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation .
Other Biological Activities
In addition to anti-tumor effects, derivatives of this compound have shown promise in other areas:
- Antifungal Activity: Some triazole derivatives are reported to exhibit antifungal properties, making them potential candidates for treating fungal infections .
- Herbicidal Activity: Certain compounds within the triazole family have demonstrated herbicidal effects, indicating their utility in agricultural applications .
Case Study 1: Anti-Cancer Efficacy
A recent study focused on synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines to evaluate their anti-cancer efficacy. Among these compounds, one derivative exhibited remarkable potency against multiple cancer cell lines. This study highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
Research exploring the mechanisms behind the anti-tumor effects revealed that certain compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores the therapeutic potential of targeting apoptotic pathways in cancer treatment.
Research Findings Summary
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm regiochemistry .
- NMR spectroscopy : -NMR distinguishes NH protons (δ 10.2–11.5 ppm) and aromatic splitting patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 296.0921) .
How can researchers optimize multi-step synthesis routes to address competing reaction pathways in triazolopyrimidine formation?
Advanced Research Focus
Competing pathways (e.g., dimerization or over-alkylation) can be mitigated by:
- Stepwise temperature modulation : Lower temperatures (50–60°C) during initial cyclization reduce byproduct formation .
- Protecting group strategies : Temporary protection of the phenylamino group with Boc prevents unwanted nucleophilic attacks .
- Real-time monitoring : Use inline FTIR to track intermediate concentrations and adjust reagent stoichiometry dynamically .
What computational approaches are recommended for modeling the quantum chemical parameters of triazolopyrimidine derivatives, and how do they compare with experimental observations?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : B3LYP/6-31G* basis sets predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and Fukui indices for electrophilic sites .
- Molecular dynamics (MD) simulations : Assess solvent interactions (e.g., DMSO vs. water) to explain solubility discrepancies .
- Validation : Compare computed IR spectra with experimental data to refine force field parameters .
What methodologies enable systematic structure-activity relationship (SAR) analysis when modifying the phenylamino substituent in this compound?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute phenyl groups with pyridyl or thiophene rings to evaluate electronic effects on enzyme binding .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. trifluoromethyl) to antimicrobial activity using multivariate regression .
- Crystallographic docking : Overlay ligand-receptor complexes (e.g., with kinase targets) to identify steric clashes or hydrogen-bonding patterns .
How should researchers approach discrepancies between theoretical reactivity predictions and experimental kinetic data in triazolopyrimidine chemistry?
Q. Advanced Research Focus
- Error source analysis : Check for solvent effects in DFT calculations (implicit vs. explicit solvation models) .
- Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between rate-limiting steps (e.g., proton transfer vs. ring closure) .
- In situ spectroscopy : Monitor intermediates via Raman spectroscopy to identify unaccounted reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
